molecular formula C7H6BF4KO B7768151 potassium;trifluoro-(3-fluoro-4-methoxyphenyl)boranuide

potassium;trifluoro-(3-fluoro-4-methoxyphenyl)boranuide

Cat. No.: B7768151
M. Wt: 232.03 g/mol
InChI Key: WQHFABRJAPVXCJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate can be synthesized through various methods. One common synthetic route involves the reaction of 3-fluoro-4-methoxyphenylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction typically occurs in an organic solvent such as tetrahydrofuran under an inert atmosphere. The reaction conditions often include a temperature range of 0°C to room temperature and a reaction time of several hours.

Industrial Production Methods

In industrial settings, the production of Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acids or other oxidized derivatives.

    Reduction: It can be reduced to form different boron-containing compounds.

    Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized boron compounds.

Scientific Research Applications

Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound is utilized in the study of biological systems, including the labeling and detection of biomolecules.

    Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, often involves this compound.

    Industry: It is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s molecular targets and pathways include interactions with other chemical species to form new bonds or modify existing ones.

Comparison with Similar Compounds

Similar Compounds

  • Potassium (3-fluoro-4-chlorophenyl)trifluoroborate
  • Potassium (3-fluoro-4-bromophenyl)trifluoroborate
  • Potassium (3-fluoro-4-iodophenyl)trifluoroborate

Uniqueness

Potassium (3-fluoro-4-methoxyphenyl)trifluoroborate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions in chemical reactions. This makes it particularly useful in specific synthetic applications where the methoxy group provides additional functionality or stability.

Properties

IUPAC Name

potassium;trifluoro-(3-fluoro-4-methoxyphenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF4O.K/c1-13-7-3-2-5(4-6(7)9)8(10,11)12;/h2-4H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHFABRJAPVXCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=C(C=C1)OC)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](C1=CC(=C(C=C1)OC)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF4KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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